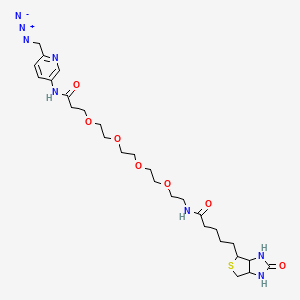

Biotin-PEG(4)-Picolyl-N3

Description

Historical Development and Evolution of Bioorthogonal Chemistry

The foundation for tools like Biotin-PEG(4)-Picolyl-N3 lies in the field of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003. wikipedia.org This field encompasses chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The concept was born out of the need to study biomolecules like glycans, proteins, and lipids in their natural environment, a task often unachievable with traditional genetic tools alone. nih.govnih.govnih.gov

The journey began with the realization that to achieve high selectivity in complex biological milieu, a two-step "bottom-up" strategy was necessary. nih.gov This involves introducing a bioorthogonal functional group into a biomolecule, followed by the selective reaction with a probe carrying a complementary functional group. nih.govacs.org

Early examples of bioorthogonal reactions included condensations of aldehydes and ketones with hydrazides and aminooxy compounds. nih.gov However, the real breakthrough came with the development of reactions involving abiotic functional groups, those not naturally found in biological systems. nih.gov The Staudinger ligation, developed by Bertozzi and her group in 2000, was the first such reaction, involving the reaction of an azide (B81097) with a phosphine. wikipedia.orgacs.orgnih.gov While groundbreaking, it suffered from slow kinetics. acs.orgnih.gov

A significant leap forward was the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry" developed independently by the groups of Karl Barry Sharpless and Morten Meldal. youtube.com This reaction is characterized by its high efficiency, selectivity, and mild reaction conditions. youtube.comnih.gov However, the cytotoxicity of the copper catalyst limited its application in living cells. nih.govnih.gov This limitation spurred the development of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes to react with azides without the need for a metal catalyst. wikipedia.orgacs.orgnih.gov

Further refinements to CuAAC aimed at improving its biocompatibility led to the use of copper-chelating ligands and azides. nih.govnih.gov The picolyl azide functionality, a key component of this compound, is a prime example of this advancement, significantly accelerating the reaction rate at low, non-toxic copper concentrations. nih.govfrontiersin.org

| Milestone | Description | Significance |

| Late 1900s | Use of aldehyde/ketone condensations for bioconjugation. nih.gov | Early examples of selective labeling, but with limitations in complex biological systems. nih.gov |

| 2000 | Development of the Staudinger ligation by the Bertozzi group. wikipedia.org | First truly bioorthogonal reaction using abiotic functional groups (azide and phosphine). wikipedia.orgnih.gov |

| 2002 | Introduction of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". nih.gov | Highly efficient and specific reaction, but the copper catalyst is toxic to living cells. nih.govnih.gov |

| 2004 | Development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov | A copper-free click chemistry variant, enabling reactions in living organisms without copper toxicity. wikipedia.orgnih.gov |

| ~2012 | Introduction of copper-chelating azides like picolyl azide. nih.govfrontiersin.org | Increased reaction rates of CuAAC at low, biocompatible copper concentrations. nih.govfrontiersin.orgnih.gov |

Strategic Design Principles of this compound as a Multifunctional Reagent

Biotin (B1667282), also known as vitamin B7, forms one of the strongest known non-covalent interactions in nature with the proteins avidin (B1170675) and streptavidin. acs.orgyoutube.com This incredibly high affinity, with dissociation constants in the femtomolar to picomolar range, makes the biotin-streptavidin system a powerful tool for a multitude of applications in biotechnology, including purification, detection, and immobilization of biomolecules. acs.orgnih.govwikipedia.org

The remarkable binding strength of biotin is attributed to a combination of factors, including an extensive hydrogen-bonding network and significant hydrophobic interactions within the deep binding pocket of streptavidin. youtube.comnih.gov Interestingly, a significant portion of this affinity arises from interactions involving biotin's hydrogen atoms, including nonclassical C-H···π and C-H···O hydrogen bonds. acs.org This robust and highly specific interaction allows for the efficient capture and detection of molecules that have been labeled with biotin.

The inclusion of a tetra-polyethylene glycol (PEG(4)) spacer is a critical design element that enhances the utility of the reagent. axispharm.com PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that are widely used in bioconjugation and drug delivery. chempep.com Their incorporation into molecules like this compound offers several key advantages:

Increased Solubility: PEG chains are highly hydrophilic, significantly improving the water solubility of the reagent and any biomolecule it is conjugated to. axispharm.comchempep.comthermofisher.com

Reduced Steric Hindrance: The flexible nature of the PEG chain provides a physical separation between the biotin and the picolyl azide, minimizing the risk of steric hindrance and allowing both moieties to function optimally. thermofisher.com

Enhanced Biocompatibility: PEG is known for its low toxicity and low immunogenicity, making it well-suited for applications in biological systems. chempep.comthermofisher.com

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of molecules, which can lead to reduced renal clearance and a longer circulation time in the body. chempep.com

The use of a discrete PEG(4) linker, as opposed to a polydisperse polymer, allows for the synthesis of well-defined and homogenous conjugates. thermofisher.com

The picolyl azide is a specialized form of azide that acts as a "bioorthogonal handle." Azides are small, stable, and generally non-reactive within biological systems, making them ideal for bioorthogonal chemistry. nih.govnih.gov They react selectively with alkynes in the highly efficient CuAAC reaction to form a stable triazole linkage. nih.govnih.gov

The key innovation of the picolyl azide is the incorporation of a pyridine (B92270) ring adjacent to the azidomethyl group. frontiersin.org This structural feature allows the picolyl azide to act as a copper-chelating azide. nih.govfrontiersin.org By positioning a copper-chelating moiety in close proximity to the azide, the local concentration of the copper(I) catalyst is effectively increased at the reaction site. frontiersin.org This chelation-assisted catalysis leads to a dramatic acceleration of the CuAAC reaction rate, even at very low and biocompatible copper concentrations. nih.govnih.gov Research has shown that this approach can increase reaction rates synergistically with the use of soluble copper-stabilizing ligands. frontiersin.orgnih.gov

| Feature | Description | Advantage in Bioconjugation |

| Copper Chelation | The pyridine nitrogen in the picolyl group chelates the copper(I) catalyst. frontiersin.org | Increases the local concentration of the catalyst, accelerating the reaction rate. frontiersin.org |

| Reduced Catalyst Concentration | Enables efficient click reactions with significantly lower amounts of copper catalyst. broadpharm.com | Minimizes cellular toxicity associated with higher copper concentrations, making it more suitable for live-cell labeling. nih.gov |

| High Reactivity | Shows improved reactivity with alkyne-containing molecules compared to standard azides. diva-portal.org | Allows for faster and more efficient labeling of biomolecules. |

Scope and Significance in Contemporary Academic Research

The unique combination of a high-affinity tag, a biocompatible spacer, and a highly efficient bioorthogonal handle makes this compound a versatile and powerful tool in modern chemical biology research. It is employed in a variety of applications, including:

PROTACs (Proteolysis-Targeting Chimeras): This reagent can be used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins within cells. medchemexpress.com

Labeling and Imaging: this compound can be used to attach biotin to alkyne-modified biomolecules such as proteins, glycans, and nucleic acids. biochempeg.com This allows for their subsequent detection, purification, or visualization using streptavidin-based probes, such as fluorescently labeled streptavidin. nih.gov

Activity-Based Protein Profiling: This reagent can be used to tag and identify active enzymes in complex biological samples.

Drug Discovery: The click chemistry handle facilitates the rapid and efficient synthesis of compound libraries for screening and lead optimization. precisepeg.com

The development and application of reagents like this compound underscore the significant progress in bioorthogonal chemistry, providing researchers with sophisticated tools to unravel the complexities of biological systems.

Properties

IUPAC Name |

N-[2-[2-[2-[2-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N8O7S/c28-35-31-18-20-5-6-21(17-30-20)32-25(37)7-9-39-11-13-41-15-16-42-14-12-40-10-8-29-24(36)4-2-1-3-23-26-22(19-43-23)33-27(38)34-26/h5-6,17,22-23,26H,1-4,7-16,18-19H2,(H,29,36)(H,32,37)(H2,33,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIHOWLWUTYJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42N8O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Foundations of Biotin Peg 4 Picolyl N3 Reactivity in Click Chemistry

Enhanced Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics

The CuAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules with probes like biotin (B1667282). frontiersin.orgnih.gov The unique structure of Biotin-PEG(4)-Picolyl-N3, specifically its picolyl azide (B81097) group, confers significant advantages in this reaction, leading to enhanced kinetics and improved biocompatibility.

Chelation-Assisted Catalysis by the Picolyl Moiety

The key to the enhanced reactivity of this compound in CuAAC lies in its picolyl moiety, which features a pyridine (B92270) ring adjacent to the azide group. This structural arrangement facilitates a process known as chelation-assisted catalysis. frontiersin.orgnih.govresearchgate.net The nitrogen atom of the pyridine ring acts as a chelating agent, binding to the copper(I) catalyst. researchgate.netnih.gov This chelation increases the effective local concentration of the copper catalyst at the site of the azide, thereby accelerating the reaction rate. frontiersin.orgnih.gov This intramolecular coordination is believed to facilitate the formation of the copper acetylide intermediate and its subsequent reaction with the azide. nih.gov

Research has shown that this chelation effect is so potent that it can significantly outperform non-chelating azides, even when advanced copper-chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are used. frontiersin.org The rate enhancement provided by the picolyl group is often greater than the acceleration achieved by simply switching to a more advanced ligand system. frontiersin.org This intrinsic catalytic assistance makes this compound a highly efficient reagent for CuAAC.

Optimization of Copper Catalyst Concentration for Biological Compatibility

A significant challenge in applying CuAAC in living systems is the cytotoxicity associated with copper ions. frontiersin.orgnih.gov The enhanced reactivity of picolyl azides allows for a substantial reduction in the required copper catalyst concentration, thereby improving the biocompatibility of the labeling procedure. frontiersin.orgnih.gov Studies have demonstrated that efficient CuAAC labeling on live cells can be achieved with copper concentrations as low as 20-50 µM when using picolyl azide reagents. frontiersin.orgrsc.org In some cases, successful reactions have been reported at concentrations as low as 40 µM with no observable toxicity. frontiersin.orgnih.gov This is a significant improvement over traditional CuAAC protocols that often require higher, more toxic copper concentrations. The ability to perform the reaction at lower catalyst loadings is a direct consequence of the chelation-assisted mechanism, which compensates for the reduced amount of available copper. frontiersin.org

The following table summarizes findings on the effect of the picolyl azide on CuAAC in live cells:

| Feature | Observation | Source(s) |

| Rate Enhancement | The use of a picolyl azide can increase the signal from protein labeling by up to 25-fold compared to non-chelating azides in live cells. | frontiersin.org |

| Copper Concentration | Effective labeling has been achieved with as little as 20 µM CuSO4 on live cells. | rsc.org |

| Biocompatibility | At 40 µM Cu(I) concentration with a picolyl azide and THPTA ligand, no toxicity was observed in live cells. | frontiersin.orgnih.gov |

Mitigation of Copper-Induced Side Reactions and Biomolecule Degradation

Beyond general cytotoxicity, copper ions can also promote the generation of reactive oxygen species (ROS) and lead to the degradation of sensitive biomolecules. nih.govnih.gov The use of lower copper concentrations, made possible by the picolyl azide in this compound, directly mitigates these detrimental side reactions. frontiersin.orgnih.gov By minimizing the amount of free copper in the reaction environment, the potential for oxidative damage to proteins, nucleic acids, and other cellular components is significantly reduced. The combination of a picolyl azide with a protective ligand like THPTA further enhances this effect by stabilizing the copper(I) oxidation state and preventing its participation in redox cycling that generates ROS. frontiersin.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Performance

For applications where the presence of a copper catalyst is completely undesirable, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. This compound is also amenable to this type of reaction, reacting with strained alkynes in the absence of any metal catalyst. medchemexpress.cominterchim.fr

Reactivity with Strained Alkyne Tags (e.g., DBCO, BCN)

SPAAC relies on the high ring strain of cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), to drive the cycloaddition with an azide. creative-biolabs.comnih.gov this compound can readily participate in SPAAC reactions with molecules containing these strained alkyne functionalities. medchemexpress.cominterchim.fr The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, where the azide reacts with the strained triple bond of the cyclooctyne to form a stable triazole linkage. creative-biolabs.com

The following table provides a qualitative comparison of the reactivity of azides with DBCO and BCN:

| Strained Alkyne | General Reactivity with Azides | Key Characteristics | Source(s) |

| DBCO | Generally high | Often exhibits faster kinetics with aliphatic azides compared to BCN. | researchgate.netnih.gov |

| BCN | Moderate to high | Can show enhanced reactivity with electron-poor aromatic azides. | nih.govbiotium.com |

Advantages of Copper-Free Bioorthogonal Labeling in Live Systems

The primary advantage of using this compound in SPAAC for live-cell applications is the complete avoidance of copper-induced cytotoxicity. creative-biolabs.comnih.gov This is particularly crucial for long-term imaging experiments or when studying sensitive cell types that are intolerant to even low levels of copper. nih.gov The bioorthogonality of the azide and the strained alkyne ensures that the reaction proceeds with high specificity within the complex cellular environment, without interfering with native biological processes. creative-biolabs.com This allows for the precise labeling and tracking of biomolecules in their natural context. While CuAAC with picolyl azides offers improved biocompatibility, SPAAC remains the gold standard for applications demanding a completely metal-free ligation strategy. creative-biolabs.comnih.gov

Chemoselectivity and Bioorthogonality in Complex Biological Environments

The concepts of chemoselectivity and bioorthogonality are paramount for the successful application of chemical probes in biological settings, and the reactivity of this compound is a prime example of these principles in action. nih.govnih.govresearchgate.net

Chemoselectivity refers to the ability of a reagent to react with a specific functional group to the exclusion of all others. The azide group within this compound is exceptionally chemoselective. mdpi.com In the complex milieu of a cell or organism, which is replete with a vast array of potentially reactive functional groups (such as amines, thiols, and carboxylic acids), the azide remains inert. mdpi.com It reacts specifically and exclusively with a terminal alkyne, its designated bioorthogonal partner, to form a stable triazole linkage. organic-chemistry.org This prevents non-specific labeling of other biomolecules, ensuring that any detected signal originates solely from the intended target.

Bioorthogonality extends this concept further, describing a chemical reaction that can proceed within a living system without interfering with or being perturbed by native biochemical processes. nih.govfrontiersin.orginterchim.comresearchgate.net The CuAAC reaction involving picolyl azides is considered bioorthogonal for several key reasons:

Unique Functional Groups: Azides and alkynes are not typically found in biological systems, meaning they form a truly orthogonal reactive pair. mdpi.com

Mild Reaction Conditions: The reaction proceeds efficiently under aqueous conditions, at neutral pH, and at room or physiological temperatures. organic-chemistry.org

Reduced Copper Toxicity: A major challenge for the use of CuAAC in live cells has been the cytotoxicity associated with the copper(I) catalyst, which can generate reactive oxygen species (ROS). nih.gov The picolyl azide structure directly addresses this limitation. The internal chelating group dramatically accelerates the reaction, allowing for the use of significantly lower copper concentrations (e.g., 10-100 µM) without a major sacrifice in reaction speed or signal intensity. nih.gov Research has shown that using copper-chelating azides like picolyl azide allows for effective labeling on the surface of living cells with copper concentrations as low as 10–40 µM, levels at which toxicity is minimized. nih.govnih.gov

Detailed research findings have quantified the advantage of the picolyl azide moiety. In comparative kinetic studies, the reaction rate with a chelating picolyl azide at a low copper concentration (10 µM) was found to exceed the rate of a non-chelating benzyl (B1604629) azide at a much higher concentration (100 µM). nih.gov Furthermore, the rate enhancement provided by the picolyl azide is so significant that it can compensate for the absence of an external accelerating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). nih.gov This robust reactivity translates to improved detection sensitivity in complex biological samples, as demonstrated by the 1.8 to 2.7-fold improvement in signal-to-noise ratio when imaging metabolically labeled proteins and RNA in fixed cells using a picolyl azide-fluorophore conjugate compared to a standard alkyl azide-fluorophore. nih.gov

Interactive Data Table: Kinetic Advantage of Picolyl Azide in CuAAC

The following table summarizes comparative data on the performance of a chelating picolyl azide versus a conventional non-chelating azide under various CuAAC conditions, highlighting the enhanced efficiency conferred by the internal chelation mechanism. nih.gov

| Azide Type | Copper (CuSO₄) Concentration | External Ligand (THPTA) | Relative Reaction Outcome/Efficiency |

|---|---|---|---|

| Non-Chelating Azide (e.g., Benzyl Azide) | 100 µM | Present | High (Reaction proceeds to completion) |

| Non-Chelating Azide (e.g., Benzyl Azide) | 100 µM | Absent | Very Low (Product undetectable after 30 min) |

| Non-Chelating Azide (e.g., Benzyl Azide) | 10 µM | Present | Low |

| Chelating Azide (e.g., Picolyl Azide) | 100 µM | Present | Very High (Dramatic rate enhancement observed) |

| Chelating Azide (e.g., Picolyl Azide) | 10 µM | Present | High (Rate exceeds non-chelating azide at 100 µM Cu) |

| Chelating Azide (e.g., Picolyl Azide) | 10 µM | Absent | Moderate to High (Rate is at least as high as non-chelating azide with THPTA) |

Advanced Applications of Biotin Peg 4 Picolyl N3 in Molecular and Cellular Research

Precision Bioconjugation and Protein Engineering

The unique architecture of Biotin-PEG(4)-Picolyl-N3 is particularly advantageous for precision bioconjugation and protein engineering. It facilitates the creation of well-defined, functional biomolecular conjugates that are essential for a wide range of applications.

Generation of Homogeneous Bioconjugates

A significant challenge in bioconjugation is the production of homogeneous products, where each biomolecule is modified at the same specific site with a consistent number of labels. This compound excels in this area due to its picolyl azide (B81097) group. This group contains a pyridine (B92270) ring that acts as a copper-chelating moiety, which dramatically accelerates the rate of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.govinterchim.combroadpharm.com This enhanced reactivity allows for the use of significantly lower concentrations of the copper catalyst, which is often toxic to cells, while still achieving high reaction efficiency. biotium.com

The accelerated kinetics, often referred to as chelation-assisted CuAAC, lead to faster and more complete reactions, minimizing side reactions and resulting in a more uniform product population. nih.govbioclone.net For example, when labeling proteins that have been engineered to contain a single alkyne group, the use of a picolyl azide reagent ensures that virtually every protein molecule is conjugated to a single biotin (B1667282) tag, yielding a highly homogeneous preparation. This is a stark improvement over non-chelating azides, which often require harsher conditions and result in incomplete labeling or heterogeneous mixtures. nih.govresearchgate.net

Table 1: Comparison of CuAAC Reaction Characteristics

| Feature | Standard Azide (e.g., Biotin-PEG-N3) | Picolyl Azide (e.g., this compound) | Advantage of Picolyl Azide |

|---|---|---|---|

| Reaction Mechanism | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Chelation-assisted Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CPAAC) interchim.com | Intramolecular copper chelation accelerates the reaction. |

| Reaction Speed | Moderate to Fast | Very Fast nih.gov | Reduces reaction times and potential for side reactions. |

| Required Cu(I) Conc. | Higher (e.g., >100 µM) | Lower (e.g., <50 µM) nih.govfrontiersin.org | Increases biocompatibility by minimizing copper-induced toxicity. |

| Product Homogeneity | Often results in heterogeneous mixtures. researchgate.net | High degree of homogeneity. bohrium.com | Ensures uniform labeling for consistent experimental results. |

| Efficiency | Good | Excellent biotium.combioclone.net | Drives reactions to completion for higher yields of the desired conjugate. |

Strategies for Site-Specific Macromolecule Modification

Site-specific modification is crucial for understanding protein function and for building sophisticated molecular tools. This compound is a key reagent in strategies designed to label macromolecules at a precise location. The most common approach involves genetically encoding a non-canonical amino acid (ncAA) containing an alkyne group into a specific site within a protein's sequence. frontiersin.orgnih.gov

This is typically achieved using amber (UAG) stop codon suppression, where an orthogonal tRNA/aminoacyl-tRNA synthetase pair is used to incorporate the alkyne-bearing ncAA in response to the amber codon. frontiersin.orgresearchgate.net Once the protein is expressed with the alkyne handle at the desired position, this compound can be "clicked" onto this specific site. frontiersin.orgnih.gov The high efficiency of the picolyl azide ensures that the reaction proceeds smoothly even on complex proteins in challenging environments like cell lysates. frontiersin.org This method provides unparalleled control over the modification site, avoiding the random labeling of residues like lysine (B10760008) or cysteine that occurs with traditional bioconjugation methods. nih.govbiopharminternational.com

Preservation of Bioactivity and Functional Integrity of Modified Biomolecules

A primary goal of bioconjugation is to add a new functionality (like a biotin handle) without disrupting the original function of the biomolecule. The this compound linker is designed to achieve this through two key features.

First, site-specific modification inherently protects the biomolecule's active sites. By choosing a modification site that is distant from the protein's functional domains, researchers can avoid steric hindrance that might otherwise inhibit activity. bohrium.comnih.gov

Second, the flexible, hydrophilic tetra-polyethylene glycol (PEG(4)) spacer plays a critical role. researchgate.netnih.govnih.gov This linker physically separates the relatively bulky biotin molecule from the surface of the protein. researchgate.net This separation minimizes the potential for the biotin tag to interfere with the protein's native folding, conformation, or interaction with other molecules. researchgate.netnih.gov PEGylation, the process of attaching PEG chains, is well-documented to enhance the solubility and stability of proteins and reduce aggregation, further contributing to the preservation of their biological activity. researchgate.netresearchgate.netnih.gov The use of a PEG linker can also shield the protein from proteolysis, increasing its stability in biological samples. researchgate.netnih.gov

Development of Molecular Probes for Research

The unique properties of this compound make it an excellent building block for creating custom molecular probes for various research applications, particularly in cellular imaging.

Design and Synthesis of Fluorescently Labeled Probes

This compound serves as a versatile scaffold for synthesizing dual-function molecular probes. In a typical synthetic scheme, a fluorescent dye that has been functionalized with an alkyne group is first reacted with the picolyl azide of this compound via the CuAAC reaction. nih.govresearchgate.net This creates a new molecule that possesses both a biotin for targeting and a fluorophore for detection.

The choice of fluorescent dye can be tailored to the specific experimental need, allowing for the creation of probes with a wide range of excitation and emission wavelengths. researchgate.net For example, a researcher could synthesize a Biotin-PEG(4)-Cy5 probe for detection in the far-red channel or a Biotin-PEG(4)-FITC probe for the green channel. biochempeg.com The PEG linker in this construct continues to provide spacing and solubility benefits, ensuring that the fluorophore and biotin can function independently without mutual interference.

Application in Imaging Techniques (e.g., Fluorescence Microscopy, Flow Cytometry)

The biotinylated fluorescent probes synthesized from this compound are widely used in imaging techniques that rely on the high-affinity interaction between biotin and streptavidin (or avidin). biochempeg.com

In fluorescence microscopy , these probes can be used to visualize and localize specific targets. For instance, if cells are engineered to express a cell-surface receptor fused to streptavidin, a fluorescent probe like Biotin-PEG(4)-Fluorophore can be added to the cell culture. The probe will bind specifically to the streptavidin-tagged receptors, allowing their distribution on the cell surface to be imaged with high resolution.

In flow cytometry , these probes enable the detection and quantification of specific cell populations. A cell sample can be incubated with the biotinylated fluorescent probe, and cells that display a streptavidin-fusion protein will become fluorescently labeled. These labeled cells can then be counted and sorted from the unlabeled population using a flow cytometer. The strong and specific biotin-streptavidin interaction, combined with the bright signal from the conjugated fluorophore, allows for sensitive and robust detection. biochempeg.com

Table 2: Applications of Probes in Imaging

| Imaging Technique | Principle of Application | Example |

|---|---|---|

| Fluorescence Microscopy | Visualization of specific biomolecules or cellular structures. The probe's biotin binds to a streptavidin-tagged target, and the attached fluorophore emits light, revealing the target's location. biochempeg.combiochempeg.com | Staining of cell surface receptors that have been fused to streptavidin to study their localization and trafficking. |

| Flow Cytometry | Quantification and sorting of cells based on the presence of a specific target. Cells binding the biotin-fluorophore probe become fluorescent and can be counted or separated. | Identifying and isolating cells from a mixed population that successfully express a streptavidin-fusion protein on their surface. |

Near-Infrared (NIR) Probe Development for Deep Tissue Studies

The development of near-infrared (NIR) probes is crucial for deep-tissue imaging, as NIR light offers greater tissue penetration and lower background autofluorescence compared to visible light. nih.govrsc.org this compound serves as a critical linker for constructing targeted NIR probes. Its picolyl azide end can be efficiently conjugated to an alkyne-modified NIR fluorophore, such as a cyanine (B1664457) dye, via a click reaction. nih.govresearchgate.net

This modular approach allows for the creation of sophisticated probes where:

The Biotin Moiety acts as a targeting ligand, directing the probe to cells or tissues that overexpress biotin receptors, which is a common characteristic of various tumor cells. nih.govresearchgate.net This enhances the specificity of the imaging agent.

The PEG Spacer improves the probe's solubility in aqueous environments and helps to reduce non-specific binding within the body. nih.govx-mol.com It also mitigates the aggregation of cyanine dyes, which can otherwise quench their fluorescence. nih.govresearchgate.net

The Picolyl Azide provides a stable and efficient conjugation point for the NIR dye. medchemexpress.com Fluorogenic azide probes have been developed that exhibit a significant increase in fluorescence upon reaction with an alkyne, a feature that can reduce background noise and eliminate the need for washing steps in imaging protocols. nih.gov

This assembly results in promising NIR fluorescent contrast agents that can specifically target and visualize tumors deep within tissues. nih.govresearchgate.net

Functionalization of Nanomaterials and Surfaces

The ability to modify and functionalize surfaces and nanomaterials is fundamental to creating advanced biomedical tools. This compound is ideally suited for this purpose, acting as a heterobifunctional linker that bridges biological recognition with material science. biochempeg.com

Surface Modification for Biosensor Development and Diagnostic Assays

In the field of biosensors and diagnostics, such as Surface Plasmon Resonance (SPR) and microarray-based assays, the controlled immobilization of capture molecules is paramount. This compound facilitates the robust functionalization of sensor surfaces. For instance, a gold nanoparticle or microarray slide can be prepared with alkyne groups on its surface. The picolyl azide end of the linker is then covalently attached via a click reaction. nih.govresearchgate.net This exposes the biotin moiety, creating a high-affinity capture surface for streptavidin or streptavidin-conjugated biomolecules, such as antibodies or nucleic acids. nih.govnih.gov This strategy has been used to develop highly sensitive, multiplexed assays for detecting both proteins and nucleic acids from a single sample. nih.gov

Nanoparticle Bioconjugation for Targeted Research Tool Delivery

Targeted delivery systems aim to concentrate therapeutic or imaging agents at a specific site, enhancing efficacy and reducing off-target effects. Biotin-PEGylated nanoparticles have been developed as effective carriers for this purpose. nanosoftpolymers.comnih.gov this compound is used to functionalize nanoparticles, such as those made from gold or polymers, by clicking the azide group onto an alkyne-modified nanoparticle surface. nanopartz.comnanopartz.com

The resulting nanoparticle exhibits several key features:

Targeting: The biotin group can guide the nanoparticle to tumor cells that overexpress biotin receptors or act as an attachment point for streptavidin-conjugated targeting ligands (e.g., antibodies). nanosoftpolymers.comutoronto.ca

Stealth Properties: The PEG chain creates a hydrophilic shield that helps the nanoparticle evade uptake by the immune system, thereby increasing its circulation time in the body. nih.gov

Payload Delivery: The nanoparticle core can be loaded with various research tools, such as drugs or imaging agents, for targeted delivery. utoronto.ca

Engineering of Affinity Chromatography and Immobilization Supports

Affinity chromatography is a powerful technique for purifying specific molecules from a complex mixture. The extremely strong and specific interaction between biotin and streptavidin is widely exploited for this purpose. nih.gov this compound can be used to prepare affinity chromatography supports by covalently attaching it to a solid matrix, such as agarose (B213101) beads. medchemexpress.com The picolyl azide is reacted with an alkyne-functionalized resin, resulting in a stable support material that presents biotin on its surface. thermofisher.com This biotinylated matrix can then be used to immobilize streptavidin or avidin (B1170675), which in turn can capture any biotinylated protein or molecule of interest with very high affinity and specificity. nih.govwuxibiology.com This covalent attachment strategy is more robust than non-covalent methods, allowing for more stringent washing conditions during purification. tue.nl

Contributions to Proteomics and Interactomics

Understanding the complete set of proteins (the proteome) and their interactions (the interactome) is a central goal of modern biology. This compound is a key reagent in chemical proteomics workflows designed to identify and quantify proteins. nih.govmdpi.com

Enrichment and Isolation Methodologies for Biotinylated Proteins

A common strategy in proteomics involves "tagging" a specific subset of proteins for later isolation and identification. This is often achieved by metabolically labeling cells with an amino acid analog containing an alkyne group, such as L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG), which is incorporated into newly synthesized proteins. thermofisher.comnih.gov

Following cell lysis, this compound is added to the protein mixture. The picolyl azide group efficiently "clicks" onto the alkyne-modified proteins, covalently attaching a biotin tag. medchemexpress.comnih.gov This biotinylated sub-proteome can then be selectively enriched and isolated from the thousands of other unlabeled proteins using streptavidin-coated affinity resins. tue.nlnih.gov The captured proteins are then eluted and identified by mass spectrometry. This method, often called Click-MS, allows for the robust and specific enrichment of proteins of interest, even those expressed at low levels, and can be used to study protein synthesis, post-translational modifications, and protein-protein interactions. tue.nltue.nl The cleavable version of this reagent, Biotin-PEG(4)-Dde-Picolyl-N3, further enhances these workflows by allowing the release of captured proteins under mild conditions. iris-biotech.de

Interactive Data Tables

Table 1: Functional Roles of this compound in Advanced Applications

| Application | Biotin Moiety Role | PEG(4) Spacer Role | Picolyl Azide Moiety Role |

|---|---|---|---|

| NIR Probe Development | Targets cells overexpressing biotin receptors. nih.gov | Enhances solubility, reduces fluorophore aggregation. researchgate.net | Covalently conjugates to alkyne-modified NIR dyes. medchemexpress.com |

| Biosensor Surfaces | Captures streptavidin-linked detection molecules. nih.gov | Provides spacing from the surface, reduces non-specific binding. | Covalently attaches linker to alkyne-modified sensor chip. researchgate.net |

| Nanoparticle Delivery | Guides nanoparticle to target cells or binds targeting ligands. nanosoftpolymers.com | Provides "stealth" properties, increases circulation time. nih.gov | Covalently attaches linker to alkyne-modified nanoparticle. nanopartz.com |

| Affinity Chromatography | Binds streptavidin for subsequent protein capture. nih.gov | Increases accessibility of the biotin group. | Covalently immobilizes the linker onto a solid support. thermofisher.com |

| Protein Enrichment | Serves as a high-affinity tag for purification. nih.gov | Enhances solubility of the reagent and tagged protein. | Covalently tags alkyne-labeled proteins via click chemistry. tue.nl |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Streptavidin |

| Avidin |

| L-Azidohomoalanine (AHA) |

| Homopropargylglycine (HPG) |

Analysis of Protein-Ligand Interactions via Streptavidin Affinity

The exceptionally strong and specific non-covalent interaction between biotin and streptavidin serves as a powerful and versatile tool in molecular biology, forming the basis for numerous detection, purification, and immobilization techniques. nih.govthermofisher.com The dissociation constant (Kd) for the biotin-streptavidin complex is in the femtomolar range (10^-15 M), signifying one of the tightest biological bonds known. nih.govthermofisher.com This robust interaction is rapid to form and remains stable across a wide range of pH, temperature, and denaturing conditions. thermofisher.com

This compound leverages this principle by incorporating a biotin moiety, enabling researchers to study protein-ligand interactions with high sensitivity and specificity. When this compound is conjugated to a ligand of interest, the resulting biotinylated molecule can be captured by streptavidin immobilized on a solid support, such as beads or a sensor surface. This allows for the systematic investigation of the ligand's interaction with its target protein.

One common application is in affinity-based assays. For instance, a biotinylated ligand can be used to pull down its protein binding partner from a complex mixture like a cell lysate. The high affinity of the biotin-streptavidin interaction ensures efficient capture of the ligand-protein complex. Subsequent elution and analysis, often by mass spectrometry, can identify and quantify the interacting proteins. While the strength of the interaction is an advantage for capture, elution can be challenging. researchgate.net Methods often require harsh conditions or competition with free biotin to release the captured proteins. researchgate.netnih.gov

Furthermore, the streptavidin-biotin linkage is instrumental in surface-based analytical techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). In these methods, streptavidin is coated on a sensor chip, and the biotinylated ligand, via the this compound linker, is introduced and binds to the surface. A solution containing the protein of interest is then flowed over the surface, and the binding kinetics (association and dissociation rates) can be measured in real-time. This provides valuable quantitative data on the affinity and specificity of the protein-ligand interaction. The use of a PEG4 spacer in this compound helps to extend the biotin tag away from the ligand, minimizing potential steric hindrance and ensuring efficient binding to streptavidin.

A notable advantage of using the biotin-streptavidin system is the ability to study interactions under various conditions and with different types of molecules, including those that are difficult to handle, such as phosphorylated peptides. researchgate.net The modularity of this system, where any biotinylated molecule can be analyzed using a standardized streptavidin platform, makes it a cornerstone of modern molecular interaction analysis.

| Parameter | Description | Significance in Protein-Ligand Analysis |

| High Affinity (Low Kd) | The dissociation constant (Kd) for streptavidin-biotin is approximately 10^-15 M. thermofisher.com | Enables highly sensitive detection and robust immobilization of biotinylated ligands and their interacting partners, even at low concentrations. |

| Specificity | Streptavidin binds almost exclusively to the biotin molecule. | Minimizes non-specific binding and background noise in assays, leading to cleaner and more reliable data. |

| Stability | The complex is resistant to changes in pH, temperature, and many denaturing agents. thermofisher.com | Allows for a wide range of experimental conditions to be used during the analysis without disrupting the capture of the biotinylated molecule. |

| Rapid On-Rate | The formation of the biotin-streptavidin bond is very fast. thermofisher.com | Facilitates quick and efficient capture of biotinylated molecules in various assay formats. |

| Versatility | The biotin tag is small and can be attached to a wide variety of molecules (proteins, peptides, nucleic acids, small molecules) with minimal interference to their function. thermofisher.com | Allows for the study of a broad spectrum of protein-ligand interactions using a standardized platform. |

Chemoproteomic Profiling and Target Identification Studies

Chemoproteomics aims to understand the interactions of small molecules with proteins on a proteome-wide scale. This compound is a valuable chemical probe for these studies, particularly in the realm of activity-based protein profiling (ABPP) and target identification for bioactive compounds. The key features of this molecule—the biotin tag for affinity capture, the azide group for covalent modification, and the PEG spacer for solubility and reduced steric hindrance—make it a powerful tool for these applications.

In a typical chemoproteomic workflow, a small molecule of interest is functionalized with an alkyne group. This alkyne-modified probe is then introduced to a complex biological sample, such as a cell lysate or even live cells. The probe will bind to its protein targets. Following this interaction, this compound is added, and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction is initiated. medchemexpress.com This reaction covalently links the biotin tag to the probe-protein complex. The picolyl azide moiety in this compound can accelerate this reaction, allowing for lower concentrations of the copper catalyst to be used. broadpharm.com

Once the protein targets are biotinylated, they can be enriched from the complex mixture using streptavidin-coated beads. The high affinity of the biotin-streptavidin interaction ensures efficient and specific pull-down of the labeled proteins. After washing away non-specifically bound proteins, the enriched target proteins are eluted and identified using quantitative mass spectrometry. This approach allows for the unbiased identification of the cellular targets of a drug or bioactive compound.

The versatility of this compound also extends to strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry variant that is more biocompatible for studies in living systems. medchemexpress.com This is particularly important for identifying protein targets in their native cellular environment, avoiding potential artifacts that can arise from using cell lysates.

The data generated from these chemoproteomic experiments can provide a comprehensive profile of a compound's selectivity, identify previously unknown off-target effects, and help to elucidate its mechanism of action. This information is critical in the early stages of drug discovery and development for lead optimization and for understanding the biological basis of a compound's therapeutic effects or toxicity.

Integration into PROTAC and Targeted Protein Degrader Systems

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. chemsrc.comnih.gov this compound serves as a key building block in the research and development of these innovative molecules.

This compound as a PROTAC Linker Scaffold

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govexplorationpub.com The linker is not merely a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation. nih.govbiochempeg.com

This compound is classified as a PEG-based PROTAC linker. medchemexpress.comchemsrc.comtargetmol.com The polyethylene (B3416737) glycol (PEG) component offers several advantages. The introduction of a PEG chain can enhance the water solubility and cell permeability of the resulting PROTAC molecule. biochempeg.com The defined length of the PEG(4) unit allows for systematic variation of the linker length, a crucial parameter that must be optimized for efficient ternary complex formation. explorationpub.combiochempeg.com The terminal azide group provides a reactive handle for "clicking" the linker onto a ligand for either the POI or the E3 ligase that has been modified with an alkyne group. The biotin moiety, in this context, is often used as a research tool for assay development, purification, and visualization of the PROTAC or its interactions.

| Feature of this compound | Role in PROTAC Scaffold |

| PEG(4) Chain | Provides a flexible, hydrophilic spacer of defined length. This can improve solubility and allows for optimization of the distance between the POI and E3 ligase for effective ternary complex formation. explorationpub.combiochempeg.com |

| Picolyl Azide Group | A reactive handle for copper-catalyzed or strain-promoted click chemistry. This enables the efficient and modular assembly of PROTACs. medchemexpress.com The picolyl group can accelerate the copper-catalyzed reaction. broadpharm.com |

| Biotin Moiety | Serves as a high-affinity tag for purification, detection, and various bioanalytical assays (e.g., pull-downs, SPR, Western blotting). |

Modular Assembly of PROTACs for Research Applications

The development of effective PROTACs often requires the screening of a library of candidates with different linkers, POI ligands, and E3 ligase ligands. nih.govsigmaaldrich.com The modular nature of this compound, facilitated by its reactive azide group, is highly advantageous for this process.

Click chemistry provides a robust and efficient method for conjugating the different components of a PROTAC. medchemexpress.com Researchers can synthesize a set of alkyne-modified POI ligands and another set of alkyne-modified E3 ligase ligands. These can then be systematically combined with bifunctional linkers like a derivative of this compound. For instance, the azide end of the linker can be reacted with an alkyne-modified POI ligand, and the other end of the linker, which would have a different reactive group, can be attached to the E3 ligase ligand. This modular "mix-and-match" approach allows for the rapid generation of a diverse library of PROTACs for biological evaluation. nih.gov

The biotin tag on the linker can be used during this assembly process for purification of the final PROTAC. More importantly, in a research setting, it allows for the straightforward verification of ternary complex formation. For example, a biotinylated PROTAC can be used to pull down the E3 ligase and see if the POI comes with it, confirming that the PROTAC is able to bring the two proteins together.

Design Considerations for E3 Ubiquitin Ligase Recruitment and Target Protein Degradation Mechanisms

The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent degradation of the POI by the proteasome. nih.gov The design of the PROTAC, particularly the linker, plays a pivotal role in this process.

E3 Ubiquitin Ligase Recruitment: While there are over 600 E3 ligases in humans, only a handful have been successfully harnessed for PROTACs, with the most common being Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govnih.gov The choice of E3 ligase and its corresponding ligand is a primary design consideration. The linker must position the E3 ligase in a productive orientation relative to the POI to allow for the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the POI.

Ternary Complex Formation and Stability: The length and flexibility of the linker are critical. A linker that is too short may cause steric clashes, preventing the POI and E3 ligase from binding simultaneously. explorationpub.com Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. explorationpub.com The PEG(4) component of this compound provides a specific length and degree of flexibility that can be a good starting point for optimization. Structural studies have shown that the linker itself can form interactions within the ternary complex, contributing to its stability and influencing the degradation efficiency. nih.gov

The use of this compound in the early, research-focused stages of PROTAC design allows for the systematic exploration of these variables. The ability to easily synthesize and test a variety of PROTAC constructs is essential for identifying candidates with optimal degradation activity.

Analytical and Characterization Techniques for Bioconjugates Utilizing Biotin Peg 4 Picolyl N3

Spectroscopic Analysis (e.g., UV-Vis, Fluorescence Spectroscopy) for Conjugate Verification

Spectroscopic techniques are invaluable for the initial verification of a bioconjugation reaction.

Fluorescence Spectroscopy offers a more sensitive method for verification, particularly when the Biotin-PEG(4)-Picolyl-N3 reagent is linked to a fluorescent dye. Picolyl azide (B81097) derivatives of common fluorophores like FAM and Cy3 are commercially available. jenabioscience.comjenabioscience.com If the bioconjugation strategy involves reacting an alkyne-modified biomolecule with a fluorescent picolyl azide, the successful incorporation of the fluorophore can be readily detected by measuring the fluorescence emission at the characteristic wavelength of the dye. This technique is highly sensitive and can be used to quantify the degree of labeling.

For example, a study on a fluorogenic alkyne, 7-ethynyl coumarin, demonstrated a significant increase in its quantum yield upon reaction with azides, providing a clear fluorescent signal for successful click chemistry. nih.gov This principle can be applied to monitor the conjugation of this compound to alkyne-modified biomolecules.

Chromatographic Separation Methods (e.g., SEC, RP-HPLC) for Purity and Homogeneity Assessment

Chromatographic techniques are essential for separating the desired bioconjugate from unreacted starting materials and byproducts, as well as for assessing the purity and homogeneity of the final product.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. This technique is particularly well-suited for analyzing PEGylated proteins, as the addition of the PEG chain increases the molecule's size. waters.comsigmaaldrich.cn SEC can effectively separate the larger bioconjugate from the smaller, unconjugated biomolecule. waters.comnih.gov The elution profile from an SEC column provides a clear indication of the reaction's success and the presence of any aggregates, which are high molecular weight impurities. nih.govbiopharminternational.com

| Technique | Principle | Application in this compound Bioconjugate Analysis | Typical Data Output |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Separation of the larger bioconjugate from the smaller, unreacted biomolecule. Assessment of aggregation. | Chromatogram showing peaks corresponding to the conjugate, unconjugated biomolecule, and aggregates. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Separation of the bioconjugate from unreacted biomolecule and free this compound. Assessment of purity and drug-to-antibody ratio (in the case of ADCs). | Chromatogram with distinct peaks for the conjugate and impurities, allowing for quantification. |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. cellmosaic.comchromatographyonline.com The conjugation of this compound to a biomolecule will alter its hydrophobicity, allowing for separation by RP-HPLC. This method is highly effective for assessing the purity of the bioconjugate and can often resolve species with different degrees of labeling. researchgate.netresearchgate.net For example, a protein with one attached this compound moiety will have a different retention time than a protein with two or more. This makes RP-HPLC a powerful tool for characterizing the homogeneity of the bioconjugate population.

Mass Spectrometry-Based Characterization of Modified Biomolecules

Mass Spectrometry (MS) is a powerful analytical technique that provides precise molecular weight information, making it indispensable for the definitive characterization of bioconjugates. By measuring the mass of the intact bioconjugate, researchers can confirm the successful addition of the this compound moiety.

Different MS techniques can be employed:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often used for determining the average molecular weight of the conjugate and assessing the degree of PEGylation.

Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC-MS), can provide detailed information about the distribution of different conjugated species.

A study demonstrated a method called "Direct Detection of Biotin-containing Tags" (DiDBiT), which significantly improves the direct MS detection of biotin-tagged proteins. nih.gov This approach enhances the ability to identify and quantify the modified biomolecules within a complex mixture. Furthermore, research has shown that peptides modified with different length PEG-biotinyl azides can be distinguished by their mass and elution time in LC-MS/MS, allowing for more detailed characterization. chemrxiv.org

Functional Assays for Confirming Bioconjugate Activity and Specificity

While analytical techniques confirm the structural integrity of the bioconjugate, functional assays are crucial to ensure that the modification with this compound has not compromised the biological activity of the biomolecule.

The nature of the functional assay will depend on the biomolecule being modified. For example:

If the biomolecule is an enzyme , its catalytic activity would be measured in the presence of its substrate.

If it is an antibody , its binding affinity to its antigen would be assessed using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).

If the bioconjugate is designed for cellular uptake, its interaction with and internalization into cells can be studied. For instance, the biotin (B1667282) moiety can facilitate uptake through biotin receptors. nih.gov

Emerging Trends and Future Research Directions

Development of Next-Generation Picolyl Azide (B81097) Reagents with Enhanced Reactivity or Specificity

The picolyl azide motif in Biotin-PEG(4)-Picolyl-N3 significantly accelerates copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions by chelating copper ions, thereby increasing the effective concentration of the catalyst at the reaction site. nih.govbroadpharm.combroadpharm.com This property has led to faster and more biocompatible labeling procedures. nih.govbroadpharm.combroadpharm.com However, the quest for even greater efficiency and specificity continues.

Future research is focused on developing next-generation picolyl azide reagents with further enhanced reactivity. One approach involves the creation of "Azide Plus" reagents, which feature a complete copper-chelating system within their structure. 2bscientific.cominterchim.com This design makes them both a reactant and a catalyst, leading to nearly instantaneous reactions with alkynes even under dilute conditions and eliminating the need for additional copper-chelating ligands like THPTA. 2bscientific.cominterchim.com The development of noncanonical amino acids (ncAAs) containing a picolyl azide motif, such as paz-lysine (PazK), allows for the direct genetic incorporation of these enhanced click chemistry handles into proteins. nih.govdiva-portal.orgwordpress.comfrontiersin.org This strategy has shown improved reactivity of the labeled proteins with alkyne reagents in CuAAC. nih.govdiva-portal.orgwordpress.comfrontiersin.org

Researchers are also exploring modifications to the picolyl ring itself or the immediate chemical environment to fine-tune the electronic properties and steric accessibility of the azide group. The goal is to achieve even faster reaction kinetics and higher yields, which is particularly crucial for the detection of low-abundance biomolecules and for applications in living cells where minimizing reaction times and catalyst concentrations is paramount. nih.gov2bscientific.com

Strategies for Multi-Functional Bioconjugates and Orthogonal Ligation Systems

The ability to construct complex, multi-functional bioconjugates is a rapidly advancing area of chemical biology. frontiersin.org this compound serves as a key building block in these efforts, but its utility is amplified when used in conjunction with other selective chemical reactions. This has led to the development of orthogonal ligation strategies, where multiple, non-interfering reactions can be performed in the same pot to assemble molecules with diverse functionalities. frontiersin.orgnih.gov

For instance, a biomolecule functionalized with this compound for a CuAAC reaction could also contain another reactive group, such as a ketone or aldehyde for oxime ligation, or a maleimide (B117702) for thiol-maleimide coupling. frontiersin.org This allows for the sequential or simultaneous attachment of different molecules, such as imaging agents, therapeutic payloads, and targeting ligands, to a central scaffold. frontiersin.orgnih.gov The development of mutually orthogonal bioorthogonal reactions, which exhibit minimal to no cross-reactivity, is a key area of research. nih.gov

Furthermore, the use of orthogonal inteins, which are protein domains that can self-excise and ligate flanking sequences, provides a powerful tool for constructing multi-domain proteins. nih.gov Researchers have demonstrated the ability to ligate up to four different protein domains sequentially using a set of orthogonal inteins. nih.gov This approach, combined with the site-specific incorporation of picolyl azides, opens up possibilities for creating highly complex and functional protein-based materials and therapeutics.

Advanced Linker Design for Overcoming Steric Hindrance and Enhancing Accessibility

The PEG(4) linker in this compound plays a crucial role in its functionality. Polyethylene (B3416737) glycol (PEG) is a hydrophilic polymer that can increase the solubility of the conjugate, reduce aggregation, and minimize non-specific binding. americanpharmaceuticalreview.comyoutube.com The length and architecture of the linker are critical parameters that can be tuned to optimize the performance of the bioconjugate. americanpharmaceuticalreview.comacs.org

Advanced linker design focuses on overcoming steric hindrance, which can be a significant challenge when conjugating large biomolecules. acs.orgnih.gov Longer or branched PEG linkers can provide greater separation between the biotin (B1667282) moiety and the conjugated biomolecule, improving the accessibility of biotin for binding to streptavidin. americanpharmaceuticalreview.comfishersci.com Conversely, the linker can be designed to shield a hydrophobic payload, enhancing its solubility and enabling higher drug-to-antibody ratios in antibody-drug conjugates (ADCs). americanpharmaceuticalreview.com

Researchers are also exploring "tandem-cleavage" linkers that require two sequential enzymatic events for payload release, which can improve the in vivo stability and tolerability of ADCs. acs.org Additionally, the strategic placement of sterically demanding groups within the linker can modulate the rate of enzymatic cleavage, providing another level of control over payload release. acs.orgnih.gov The development of versatile and modular linkers, such as those based on oligonucleotide strand pairing, allows for the rapid and stoichiometric assembly of bioconjugates with a wide range of cargos. nih.gov

Integration of this compound into High-Throughput Screening and Array Technologies

The high affinity and specificity of the biotin-streptavidin interaction make biotinylated molecules like this compound ideal for use in high-throughput screening (HTS) and microarray technologies. thermofisher.comnih.gov These platforms allow for the simultaneous analysis of thousands of molecular interactions, providing a wealth of data for drug discovery, diagnostics, and systems biology.

In the context of protein microarrays, a biotinylated probe can be used to detect protein-protein interactions. thermofisher.com The array, which consists of thousands of different proteins spotted onto a solid support, is incubated with the biotinylated probe. The binding of the probe to its target protein is then detected using a fluorescently labeled streptavidin conjugate. thermofisher.com The picolyl azide group of this compound allows for the efficient and site-specific labeling of the probe molecule via click chemistry.

Similarly, in oligonucleotide arrays, biotin-labeled RNA or DNA targets are used to measure gene expression levels. nih.govspringernature.com The biotinylated nucleic acids are hybridized to the array, and the signal is detected with a streptavidin-fluorophore conjugate. nih.govspringernature.com The use of this compound for labeling these targets can improve the efficiency and sensitivity of the assay due to the enhanced reactivity of the picolyl azide.

Future developments in this area will likely involve the miniaturization and automation of these array-based platforms, enabling even higher throughput and more complex experimental designs. The development of mixed arrays, containing both aptamers and proteins, further expands the versatility of these technologies. nih.gov

Exploration of Novel Applications in Synthetic Biology and Advanced Material Science

The unique properties of this compound and related picolyl azide-containing molecules are paving the way for novel applications in synthetic biology and advanced material science.

In synthetic biology, the ability to genetically encode picolyl azides into proteins allows for the creation of "unnatural" organisms with novel functionalities. nih.govdiva-portal.orgwordpress.com These engineered cells can be used to produce proteins with site-specific modifications for a wide range of applications, including the development of new biocatalysts, biosensors, and therapeutic proteins.

In material science, the exceptional reactivity of the azide group is being harnessed for polymer crosslinking. mdpi.com The thermal or photolytic activation of azides generates highly reactive nitrenes that can efficiently crosslink polymers, altering their physical properties. mdpi.com This has applications in the development of advanced materials such as thermosets, anion exchange membranes for fuel cells, and components for organic electronics. mdpi.com The picolyl azide group, with its enhanced reactivity, could offer advantages in these applications by allowing for more controlled and efficient crosslinking under milder conditions.

Furthermore, the principles of bio-orthogonal chemistry are being applied to create multi-functional theranostic systems for targeted cancer therapy and imaging. nih.gov By combining targeting moieties, imaging agents, and therapeutic payloads through orthogonal ligation strategies, researchers are developing sophisticated nanomedicines with improved efficacy and reduced side effects. nih.gov

Q & A

Q. How can multidisciplinary studies integrate this compound into clinical or preclinical research frameworks?

- Methodological Answer :

- In Vivo Tracking : Label therapeutic antibodies with this compound and monitor biodistribution via PET/CT using ⁶⁴Cu-labeled streptavidin .

- Regulatory Compliance : Follow NIH preclinical guidelines for animal studies (e.g., IACUC protocols, sample size justification) .

Data Presentation and Reproducibility

- Tables : Include reaction yields, solubility data, and binding constants (e.g., Table 1: Kinetic parameters of SPAAC conjugation) .

- Figures : Provide synthetic schematics, HPLC chromatograms, and SPR sensorgrams .

- Supplementary Materials : Deposit raw NMR/MS data in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.